molecular formula C11H14F3N B15096074 Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine CAS No. 886763-08-2

Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine

Cat. No.: B15096074
CAS No.: 886763-08-2
M. Wt: 217.23 g/mol
InChI Key: WMPARHAXQOCYFB-UHFFFAOYSA-N
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Description

Methyl-[3-(2-trifluoromethylphenyl)-propyl]-amine is a secondary amine featuring a propyl linker between a methylamine group and a 2-trifluoromethylphenyl aromatic ring. This compound is structurally related to pharmaceutical agents such as fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI), but differs in substituent placement and functional groups .

Properties

CAS No.

886763-08-2

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

N-methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine

InChI

InChI=1S/C11H14F3N/c1-15-8-4-6-9-5-2-3-7-10(9)11(12,13)14/h2-3,5,7,15H,4,6,8H2,1H3

InChI Key

WMPARHAXQOCYFB-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Iron powder, hydrochloric acid

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Nitroso or nitro derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted phenyl derivatives

Mechanism of Action

The mechanism of action of Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Position Amine Type Key Application Reference
Methyl-[3-(2-trifluoromethylphenyl)-propyl]-amine C₁₁H₁₄F₃N 2-trifluoromethyl Secondary Pharmaceuticals (hypothetical)
(R)-Fluoxetine C₁₇H₁₈F₃NO 4-trifluoromethyl Secondary Antidepressant
TAPP C₁₆H₁₄F₃N₂S 3-trifluoromethyl Primary Pharmaceutical research
TMMAP C₇H₁₈NO₃Si N/A Secondary CO2 adsorption
3-(3-Trifluoromethylphenyl)propanal C₁₀H₉F₃O 3-trifluoromethyl Aldehyde Synthetic intermediate

Research Findings and Implications

Amine Type and Reactivity : Secondary amines (e.g., TMMAP, target compound) exhibit lower CO2 adsorption efficiency (~0.3–0.5) compared to primary amines (~0.7–1.0 under humid conditions) due to reduced nucleophilicity . This suggests the target compound’s secondary amine may limit its utility in gas capture but enhance stability in drug formulations.

Synthetic Challenges : The 2-substituted trifluoromethyl group could complicate synthesis due to steric effects, as seen in the optimization of 3-(3-trifluoromethylphenyl)propanal routes .

Biological Activity

Methyl-[3-(2-trifluoromethyl-phenyl)-propyl]-amine, also known as N-methyl-3-phenyl-3-[2-(trifluoromethyl)phenoxy]propan-1-amine, is a compound with significant biological activity, particularly in pharmacology. Its unique structure, featuring a trifluoromethyl group, enhances its binding affinity to neurotransmitter receptors, which is crucial for its potential therapeutic applications.

  • Molecular Formula : C17H18F3NO
  • Key Functional Groups : Trifluoromethyl group and amine
  • Structural Similarity : Related to fluoxetine, an established antidepressant

The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the biological activity of compounds by improving metabolic stability and receptor binding affinity .

Biological Activity

1. Antidepressant Effects

This compound has shown promising antidepressant-like effects in various studies. Its structural modifications allow it to interact effectively with serotonin transporters, similar to fluoxetine. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced interactions with serotonin and dopamine receptors, which are critical targets in treating psychiatric disorders .

2. Mechanism of Action

The mechanism of action is primarily linked to the modulation of the serotonergic system. Studies have demonstrated that this compound influences the 5-HT1A and 5-HT3 receptors, which are integral to the antidepressant effects observed in animal models. In forced swimming tests (FST) and tail suspension tests (TST), the compound exhibited significant antidepressant-like activity, indicating its potential for further development as a therapeutic agent .

Comparative Studies

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes key findings from various studies:

CompoundBinding Affinity (Ki)Antidepressant ActivityKey Findings
This compoundNot specifiedYesModulates serotonergic system; potential for new antidepressants
Fluoxetine1 nMYesEstablished antidepressant; strong 5-HT uptake inhibition
N-(3-(trifluoromethyl)phenyl) derivativesVaries (53 nM - 8 μM)Some activityVarying affinities based on structural modifications

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Antidepressant-Like Effects : In a study involving male Swiss mice, the compound demonstrated significant antidepressant-like effects in behavioral tests. The results indicated that these effects were linked to serotonin receptor modulation without significant toxicity .
  • Binding Studies : Interaction studies revealed that this compound has a higher binding affinity for serotonin transporters compared to non-fluorinated analogs, suggesting that the trifluoromethyl group plays a crucial role in enhancing its pharmacological profile .

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